1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Description

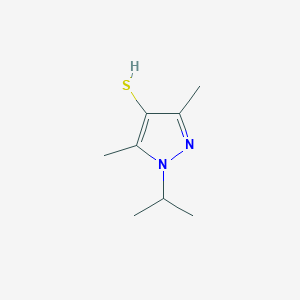

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole core substituted with isopropyl and methyl groups at positions 1, 3, and 5, and a thiol (-SH) group at position 2. While direct synthesis or characterization data for this specific compound is absent in the provided evidence, its structural analogs are well-documented. For instance:

- N-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-methoxy-2,3,6-trimethylbenzenesulfonamide () demonstrates the versatility of the pyrazole scaffold in medicinal chemistry, particularly as a trypanocidal agent.

- Derivatives like (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine () and 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid () highlight the importance of functional group modifications for tuning physicochemical and biological properties.

Properties

IUPAC Name |

3,5-dimethyl-1-propan-2-ylpyrazole-4-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-5(2)10-7(4)8(11)6(3)9-10/h5,11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFRPHJPWLEYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

General Synthetic Strategy

The synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol typically involves the construction of the pyrazole ring followed by functionalization at the 4-position with a thiol group. The key synthetic steps include:

- Formation of the pyrazole core via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Introduction of the isopropyl substituent at the N-1 position.

- Thiolation at the 4-position, often through substitution or direct introduction of a thiol group.

Specific Synthetic Routes

Condensation of Isopropylhydrazine with 3,5-Dimethyl-1,3-dicarbonyl Compounds

One common approach involves the reaction of isopropylhydrazine with 3,5-dimethyl-1,3-dicarbonyl compounds such as acetylacetone under reflux conditions. This condensation leads to the formation of the pyrazole ring with the isopropyl group attached to the nitrogen at position 1 and methyl groups at positions 3 and 5.

Introduction of the Thiol Group

The thiol group at the 4-position can be introduced by:

- Direct substitution of a suitable leaving group (e.g., halogen) at the 4-position with a thiolating agent such as sodium hydrosulfide (NaSH) or thiourea.

- Reduction of 4-nitro or 4-halo precursors followed by thiolation.

- Reaction of 4-chloropyrazole intermediates with thiourea followed by hydrolysis to yield the thiol.

Alternative Synthetic Route via 4-Hydrazinyl Pyrazoles

Another method involves the synthesis of 4-hydrazinyl-1-isopropyl-3,5-dimethylpyrazole intermediates, which upon treatment with sulfur sources (e.g., elemental sulfur or Lawesson’s reagent) can be converted into the corresponding 4-thiol derivatives.

Representative Experimental Procedure

A typical preparation might proceed as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Condensation of isopropylhydrazine with acetylacetone in ethanol under reflux for 4-6 hours | Formation of 1-isopropyl-3,5-dimethyl-1H-pyrazole |

| 2 | Halogenation at the 4-position using N-chlorosuccinimide (NCS) or equivalent | Formation of 4-chloro-1-isopropyl-3,5-dimethylpyrazole |

| 3 | Reaction with sodium hydrosulfide (NaSH) in aqueous or alcoholic medium at ambient temperature | Substitution of chlorine by thiol group yielding 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol |

| 4 | Purification by recrystallization from methanol or ethyl acetate | Pure thiol compound |

Reaction Conditions and Yields

- Reflux temperatures typically range from 70°C to 100°C depending on the step.

- Reaction times vary from 3 hours (for substitution) to overnight (for condensation).

- Yields reported in literature for similar pyrazole thiols range from 60% to 85% after purification.

- Use of inert atmosphere (nitrogen or argon) may be required to prevent oxidation of the thiol group.

Analytical Data and Characterization

The synthesized 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol is characterized by:

| Technique | Key Observations |

|---|---|

| Nuclear Magnetic Resonance (NMR) | ^1H NMR shows characteristic signals for isopropyl group (doublet and septet), methyl groups (singlets), and thiol proton (broad singlet around 1-2 ppm) |

| Infrared Spectroscopy (IR) | Sharp absorption band around 2550-2600 cm^-1 indicative of S-H stretching; aromatic C-H and C=N stretches also observed |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound |

| Elemental Analysis | Consistent with calculated values for C, H, N, and S content |

| Melting Point | Typically in the range of 100-130°C depending on purity |

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Direct condensation + halogenation + thiolation | Straightforward, uses commercially available reagents | Multi-step, requires careful control to avoid thiol oxidation | 65-80 |

| Use of hydrazinyl intermediates + sulfurization | Potentially higher regioselectivity | More complex synthesis, less common reagents | 60-75 |

| One-pot synthesis with sulfur sources | Simplifies process | May have lower selectivity and yield | 50-65 |

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding pyrazoline derivative.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products:

Oxidation: Disulfides and sulfonic acids.

Reduction: Pyrazoline derivatives.

Substitution: Thioethers and other sulfur-containing compounds.

Scientific Research Applications

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the development of pharmaceutical agents.

Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Reactivity and Functional Group Impact

- Thiol (-SH) : The thiol group is highly nucleophilic and prone to oxidation, forming disulfide bonds. It has a lower pKa (~8–10) compared to alcohols (pKa ~16–19) or amines (pKa ~9–11), enabling deprotonation under milder conditions. This enhances metal-binding capacity, relevant in catalysis or metalloenzyme inhibition.

- Sulfonamide (-SO₂NH-) : Introduces strong electron-withdrawing effects, stabilizing negative charges. This group is prevalent in antimicrobial agents () due to its ability to mimic enzyme substrates .

- Carboxylic Acid (-COOH) : Increases water solubility and acidity, favoring salt formation or coordination with metals ().

Physical Properties

- Solubility : Thiols are less polar than carboxylic acids but more soluble in organic solvents than sulfonamides.

- Stability : Thiols are oxidation-sensitive, requiring inert storage conditions, whereas sulfonamides and amines are more stable ().

Biological Activity

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure:

The compound 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol features a pyrazole ring substituted with isopropyl and methyl groups, along with a thiol group at the 4-position. Its molecular formula is C₇H₁₃N₂S.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol has been tested against various bacterial strains, showing promising results. For example:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 25 |

| Pseudomonas aeruginosa | 12 | 75 |

These results suggest that the compound possesses effective antibacterial properties comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol has been investigated in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Cisplatin: 20 |

| B-CPAP (Thyroid Cancer) | 10.1 | Cisplatin: 20 |

| LoVo (Colon Cancer) | 8 | Oxaliplatin: 15 |

The compound demonstrated a two-fold increase in activity against MCF-7 and B-CPAP cells compared to cisplatin, indicating its potential as an effective anticancer agent .

The biological activities of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis: Studies suggest that it can trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

- Metal Coordination: It has been observed that copper complexes involving pyrazole derivatives enhance anticancer activity through specific interactions with cellular targets .

Study on Anticancer Properties

In a study published in the Royal Society of Chemistry, researchers synthesized copper(I) complexes using ligands derived from pyrazole compounds, including 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol. These complexes exhibited significant cytotoxicity across various human cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyrazole derivatives against multi-drug resistant strains of bacteria. The results indicated that 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol had a notable inhibitory effect on resistant strains, suggesting its potential application in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol to achieve high yields?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. For example, refluxing in ethanol or xylene (common in pyrazole-thiol syntheses) can influence cyclization efficiency. Solvents with high boiling points (e.g., xylene) may enhance reaction rates but require extended reflux times (25–30 hours) . Purification via recrystallization (e.g., using DMF/EtOH mixtures) is crucial to isolate the product with >95% purity, as noted in analogous protocols .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns on the pyrazole ring and thiol group. FT-IR can validate the -SH stretch (~2500 cm⁻¹) and C-S bonds. Mass spectrometry (HRMS) is essential for verifying molecular weight, especially to distinguish between isomeric byproducts. Cross-referencing with computational data (e.g., PubChem’s InChI key ) ensures alignment with theoretical predictions.

Q. How should researchers handle safety concerns related to the thiol functional group during experimental work?

- Methodological Answer : Thiols are prone to oxidation and may release hazardous fumes. Work under inert atmospheres (N₂/Ar) and use reducing agents (e.g., DTT) to stabilize the -SH group. Follow protocols for PPE (gloves, goggles) and emergency measures as outlined in safety data sheets for structurally similar thiols .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from tautomerism (thiol ↔ thione) or solvent effects. Perform variable-temperature NMR to track dynamic equilibria. Computational modeling (DFT calculations) can simulate spectra under different tautomeric states, aiding in peak assignment . Compare experimental data with PubChem’s deposited spectra to identify anomalies.

Q. What strategies are effective for studying the regioselectivity of electrophilic substitution reactions on the pyrazole core?

- Methodological Answer : Use deuterated analogs to track substitution sites via isotopic labeling. Competitive reactions with halogens (e.g., Br₂ in CCl₄) can reveal electronic effects of the isopropyl and methyl groups. Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) provide insight into activation barriers .

Q. How can researchers correlate the compound’s electronic structure with its biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Employ QSAR models to link substituent effects (e.g., Hammett σ values of -SCH₃ groups) to bioactivity. Test derivatives with modified alkyl/aryl groups to isolate electronic vs. steric contributions. Pair this with crystallographic data (if available) to map binding interactions .

Q. What computational approaches are recommended for predicting reaction pathways in derivative synthesis?

- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates, particularly for cyclization steps. Software like Gaussian or ORCA can calculate activation energies for proposed mechanisms. Validate predictions with kinetic isotope effects (KIEs) in experimental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.